3-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C24H19N7O3 and its molecular weight is 453.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.15493749 g/mol and the complexity rating of the compound is 808. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds with a triazolo[4,3-a]pyrazine nucleus have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been found to inhibit bacterial growth The compound may interact with bacterial proteins or enzymes, disrupting their normal function and leading to cell death
Biochemical Pathways
Given its potential antibacterial activity, it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication
Result of Action
The result of the compound’s action is likely the inhibition of bacterial growth, given the antibacterial activity observed in structurally similar compounds . This could potentially lead to the death of bacterial cells, thereby helping to control bacterial infections.
Biochemical Analysis
Biochemical Properties
3-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carbonyl)-2H-chromen-2-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. Studies have shown that this compound can inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation . The interaction between this compound and CDK2 involves binding to the ATP-binding site of the enzyme, thereby preventing its activity. This inhibition can lead to cell cycle arrest, particularly in cancer cells, making it a potential candidate for anticancer therapies.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis . It has been observed to downregulate the expression of cyclin D1 and upregulate the expression of p21, a cyclin-dependent kinase inhibitor. Additionally, this compound affects cellular metabolism by inhibiting glycolysis, thereby reducing the energy supply necessary for rapid cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the ATP-binding site of CDK2, inhibiting its kinase activity . This binding prevents the phosphorylation of downstream targets necessary for cell cycle progression. Additionally, this compound has been shown to interact with other proteins involved in apoptosis, such as Bcl-2 and Bax, promoting the release of cytochrome c from mitochondria and activating caspases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, with a half-life of several hours . Long-term exposure to this compound leads to sustained inhibition of CDK2 activity and prolonged cell cycle arrest. Degradation products of the compound may accumulate over time, potentially leading to reduced efficacy.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. The therapeutic window for this compound is narrow, necessitating careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is metabolized primarily in the liver through cytochrome P450 enzymes . The compound undergoes hydroxylation and subsequent conjugation with glucuronic acid, facilitating its excretion via the bile. The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported via passive diffusion and active transport mechanisms . The compound interacts with transporters such as P-glycoprotein, which can affect its distribution and accumulation in tissues. The localization of this compound in tumor tissues is particularly important for its anticancer activity.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus . The compound’s ability to enter the nucleus allows it to directly interact with nuclear proteins such as CDK2 and transcription factors. Post-translational modifications, such as phosphorylation, may influence the localization and activity of this compound, further modulating its biochemical effects.
Properties
IUPAC Name |
3-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N7O3/c32-23(18-14-16-6-4-5-9-19(16)34-24(18)33)30-12-10-29(11-13-30)21-20-22(26-15-25-21)31(28-27-20)17-7-2-1-3-8-17/h1-9,14-15H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFNAMYOAMEAQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC6=CC=CC=C6OC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.